molecular formula C22H20N4O6S B2513650 methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate CAS No. 941876-91-1

methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate

Cat. No.: B2513650
CAS No.: 941876-91-1
M. Wt: 468.48
InChI Key: NXBRCIQSJOCIEY-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that features a unique structure combining pyrazolo[1,5-a]pyrazine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene-2-carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethoxyphenyl acetate
  • 3,4-Dimethoxyphenethylamine
  • Methyl 3,4-dimethoxycinnamate

Uniqueness

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is unique due to its combination of pyrazolo[1,5-a]pyrazine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene core substituted with a methyl ester and an acetamido group, along with a pyrazolo[1,5-a]pyrazine moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exert their effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular responses.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:

  • A study demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
  • The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities:

  • Research indicates that they can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate against Mycobacterium tuberculosis:

  • A focused library of analogues showed improved activity against Mtb, indicating that structural modifications can enhance efficacy .

Case Studies and Research Findings

StudyFindingsReference
High-throughput screeningIdentified pyrazolo[1,5-a]pyrimidin derivatives as potential antitubercular agents with low cytotoxicity.
Anticancer evaluationCompounds exhibited IC50 values ranging from 0.01 µM to 0.39 µM against various cancer cell lines.
Anti-inflammatory assaysDemonstrated inhibition of TNF-alpha and IL-6 production in macrophages.

Properties

IUPAC Name

methyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-30-17-5-4-13(10-18(17)31-2)15-11-16-21(28)25(7-8-26(16)24-15)12-19(27)23-14-6-9-33-20(14)22(29)32-3/h4-11H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRCIQSJOCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(SC=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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